3-(Trifluoromethyl)pyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUZHZBAAXGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552368 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-76-8 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-trifluoromethyl-2-pyridylsulphonyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Trifluoromethyl Pyridine 2 Sulfonamide and Its Derivatives
Strategic Approaches to Trifluoromethylpyridine Core Synthesis
The synthesis of the trifluoromethylpyridine core is a critical first step and can be achieved through several distinct approaches, each with its own advantages and substrate scope. nih.govjst.go.jp These methods primarily include chlorine/fluorine exchange reactions, de novo ring construction, and direct trifluoromethylation. nih.gov
Chlorine/Fluorine Exchange Reactions in Trichloromethylpyridine Precursors
One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines involves the halogen exchange (HALEX) reaction on trichloromethylpyridine precursors. nih.govlew.ro This process typically utilizes a fluorinating agent to replace the chlorine atoms of a trichloromethyl group with fluorine atoms.
Historically, antimony trifluoride was used for such transformations, but hydrogen fluoride (HF) is now more commonly employed, often under liquid-phase conditions. nih.govgoogle.com The reaction of a (trichloromethyl)pyridine compound with HF is generally conducted at super-atmospheric pressures and in the presence of a metal halide catalyst, such as FeCl₃, FeF₃, or SnCl₄. google.com For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine by reacting it with at least three molar equivalents of anhydrous liquid HF at temperatures ranging from 170°C to 180°C. google.com
Vapor-phase reactions represent another viable approach, which can be performed in a stepwise or simultaneous manner. jst.go.jp In a stepwise process, vapor-phase chlorination is followed by fluorination. jst.go.jp Alternatively, a simultaneous vapor-phase chlorination and fluorination can be carried out at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride. nih.govjst.go.jp This simultaneous method is advantageous for producing key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine in a single step. nih.govjst.go.jp
A key challenge in these reactions can be the formation of undesirable by-products, such as 2-fluoro-pyridine compounds. google.com However, methods have been developed to exchange the fluorine atom at the 2-position of the pyridine (B92270) ring back to a chlorine atom by reacting it with a trichloromethylpyridine compound. google.com
Table 1: Conditions for Chlorine/Fluorine Exchange Reactions
| Precursor | Fluorinating Agent | Catalyst | Phase | Temperature | Product |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | FeCl₃ or FeF₃ | Liquid | 170-180°C | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| 2-chloro-5-(trichloromethyl)pyridine | Anhydrous HF | Anhydrous FeCl₃ | Liquid | 150-250°C | 2-chloro-5-(trifluoromethyl)pyridine |
| 3-picoline | HF | Iron fluoride | Vapor | >300°C | 2-chloro-5-(trifluoromethyl)pyridine |
De Novo Pyridine Ring Construction from Trifluoromethylated Building Blocks
An alternative to modifying an existing pyridine ring is the construction of the pyridine ring itself from smaller, trifluoromethyl-containing building blocks. nih.govresearchoutreach.org This approach, known as cyclocondensation, offers a high degree of control over the final substitution pattern of the trifluoromethylpyridine. researchoutreach.org
Several trifluoromethylated building blocks are commonly employed in these syntheses, including:
Ethyl 2,2,2-trifluoroacetate
2,2,2-trifluoroacetyl chloride
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.org
These building blocks can be reacted with other components in a cyclocondensation reaction to assemble the pyridine ring. researchoutreach.org For example, the insecticide Flonicamid, which contains a 4-trifluoromethyl-pyridine structure, is synthesized via a condensation reaction in the presence of ammonia. researchoutreach.org Similarly, the pyridine sulfide intermediate for the insecticide Sulfoxaflor (B1682526), which is based on 6-(trifluoromethyl)pyridine, is prepared through a condensation reaction with a trifluoromethyl-containing building block. researchoutreach.org An efficient method for the synthesis of 4-trifluoromethyl 2-pyridones involves the reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate using ammonium acetate as a source of ammonia. rsc.org
Direct Trifluoromethylation of Pyridine Systems using Active Species
Direct C-H trifluoromethylation of pyridine rings is a more recent and highly desirable strategy due to its step and atom economy. bohrium.com This approach avoids the pre-functionalization of the pyridine ring, which is often required in other methods. bohrium.com
One successful strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. This method has been shown to be effective for the 3-position-selective trifluoromethylation of pyridine and quinoline derivatives. researchgate.netchemrxiv.org
Another innovative approach utilizes an N-methylpyridine quaternary ammonium activation strategy. acs.org In this method, N-methylpyridinium iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide. acs.org This protocol offers good functional group compatibility and proceeds with excellent regioselectivity. acs.org Mechanistic studies suggest that this reaction may proceed through a nucleophilic trifluoromethylation mechanism. researchgate.netacs.org
Tailored Sulfonamide Moiety Introduction and Modification
Once the trifluoromethylpyridine core is synthesized, the next critical step is the introduction of the sulfonamide moiety. This is typically achieved through the formation of a sulfonyl chloride intermediate followed by reaction with an amine.
Nucleophilic Substitution Reactions with Sulfonyl Chlorides
The classical and most widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com This nucleophilic substitution reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid by-product. cbijournal.comresearchgate.net
A specific preparation method for 3-(trifluoromethyl)pyridine-2-sulfonamide starts with 2-amino-3-methylpyridine. google.com This undergoes diazotization under acidic conditions with sodium nitrite to form a diazonium salt. google.com This intermediate then reacts with sodium bisulfite in the presence of cupric chloride to generate 3-(trifluoromethyl)pyridine-2-sulfonyl chloride. google.com Finally, amination of the sulfonyl chloride with aqueous ammonia yields the desired this compound. google.com
The synthesis of pyridine-2-sulfonyl chlorides can also be achieved through the NaClO₂-mediated oxidative chlorination of pyridine-2-thiols in water. tandfonline.com The resulting sulfonyl chlorides can then be readily condensed with chiral amines to produce chiral sulfonamides. tandfonline.com A recently developed one-pot method allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by in-situ amination to form the sulfonamide. princeton.edu
Table 2: Nucleophilic Substitution for Sulfonamide Formation
| Sulfonylating Agent | Amine Source | Base/Catalyst | Solvent(s) | Product |
| 3-(trifluoromethyl)pyridine-2-sulfonyl chloride | Aqueous ammonia | - | Water | This compound |
| Aryl sulfonyl chloride | Primary aryl amine | Pyridine | - | N-Aryl arylsulfonamide |
| Benzene sulfonyl chloride | Aniline | Triethylamine (TEA) | THF | N-Phenylbenzenesulfonamide |
| 4-toluenesulfonyl chloride | 4-aminoacetophenone | Pyridine | Dichloromethane | N-(4-acetylphenyl)-4-methylbenzenesulfonamide |
Oxidative Coupling Strategies for Sulfonamide Formation
More recently, oxidative coupling methods have emerged as an environmentally benign alternative to the traditional sulfonyl chloride-based synthesis. nih.govwhiterose.ac.uk These methods avoid the use of pre-formed, often unstable, and toxic sulfonyl chlorides. nih.gov
One such strategy is the electrochemical oxidative coupling of readily available and inexpensive thiols and amines. nih.govwhiterose.ac.ukacs.org This transformation is driven by electricity and does not require any sacrificial reagents or additional catalysts. nih.govacs.org The reaction can be carried out in a short period, with hydrogen gas as the only by-product. nih.govwhiterose.ac.uk The mechanism involves the initial electrochemical formation of a disulfide from the thiol, followed by the oxidation of the amine to a radical cation. nih.govacs.org This aminium radical intermediate then reacts with the disulfide to generate a sulfenamide, which is further oxidized to the final sulfonamide. nih.govacs.org This electrochemical method has shown broad substrate scope and functional group tolerance. whiterose.ac.ukacs.org
Regioselective Functionalization of the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic further amplified by the presence of two electron-withdrawing groups (CF₃ and SO₂NH₂). This electronic nature dictates the regioselectivity of further functionalization reactions. Late-stage functionalization of such pre-constructed rings is a powerful strategy to create analogues for biological screening.
C–H functionalization offers a direct approach to introduce new substituents. For 3-substituted pyridines, including those with a trifluoromethyl group, fluorination with reagents like silver(II) fluoride (AgF₂) has been shown to proceed with high regioselectivity at the C-2 position. acs.org However, for the target molecule where the C-2 position is already occupied, functionalization will be directed to other available positions (C-4, C-5, and C-6). The directing influence of the existing substituents is crucial. The trifluoromethyl group is a meta-director, while the sulfonamide group's directing effect can be more complex. Palladium-catalyzed C–H functionalization sequences provide a versatile toolkit for installing various groups, with site-selectivity often achieved through the use of directing groups or by exploiting the intrinsic reactivity of the C-H bonds. acs.org For instance, a two-step sequence involving palladium-catalyzed C–H activation followed by sulfination can be used to introduce sulfonyl-containing motifs, which are precursors to sulfonamides. acs.org
Nucleophilic aromatic substitution (SₙAr) is another key transformation for functionalizing the pyridine ring. The high electronegativity of fluorine makes 2-fluoroheteroarenes excellent substrates for SₙAr reactions, often proceeding much faster than their chloro-analogues. acs.org While the target molecule is not a fluoro-pyridine, this principle highlights the activated nature of the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. Therefore, any leaving groups installed at the C-4 or C-6 positions would be highly susceptible to displacement by a wide range of nucleophiles (N, O, S, or C-based), enabling diverse functionalization under mild conditions. acs.org
| Position | Predicted Reactivity | Potential Transformations | Rationale |
| C-4 | Activated towards nucleophilic attack | SₙAr (with a leaving group) | Para to the sulfonamide group and meta to the CF₃ group. |
| C-5 | Susceptible to electrophilic attack (relative) | Halogenation, Nitration | Least deactivated position, influenced by both groups. |
| C-6 | Activated towards nucleophilic attack | SₙAr, C-H functionalization | Ortho to the ring nitrogen and meta to the CF₃ group. |
Innovative Synthetic Routes to this compound
Traditional syntheses of this compound often involve multi-step sequences starting from 2-amino-3-methylpyridine or related precursors. google.com These routes can include diazotization, sulfochlorination, and amination. google.com However, modern synthetic chemistry seeks more efficient, selective, and scalable methods.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and complexity generation. The Kröhnke pyridine synthesis is a classic MCR that can be adapted for the synthesis of highly substituted pyridines. researchgate.netacsgcipr.org A modern variation involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate to construct the 2-(trifluoromethyl)pyridine core. researchgate.net
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are also powerful tools. A recently developed photocatalytic approach enables a defluorinative multi-component cascade reaction of trifluoromethylarenes, including 3-trifluoromethylpyridine, with dienes and various nucleophiles. chemrxiv.org This strategy allows for the rapid construction of complex molecular architectures from readily available starting materials. Furthermore, a three-component coupling of aryl radicals, SO₂ surrogates (like K₂S₂O₅), and amines presents a modular, transition-metal-free photocatalytic strategy for the synthesis of arylsulfonamides. rsc.org Adapting such a method could provide a direct route to the target molecule from a suitable 3-(trifluoromethyl)pyridine (B54556) precursor.
Catalysis is central to developing efficient and selective synthetic methods. Palladium catalysis, in particular, has been instrumental in forming C–S bonds necessary for sulfonamide synthesis. One innovative method involves a palladium-catalyzed sulfination of aryl thianthrenium salts using Rongalite (sodium hydroxymethylsulfinate) as an inexpensive SO₂²⁻ source. acs.org This process generates an aryl hydroxymethyl sulfone intermediate, which can then be readily converted to the corresponding sulfonamide by reaction with an amine source. acs.org This approach offers high selectivity and avoids harsh reagents.
Another catalytic strategy involves the use of ruthenium catalysts in mechanochemical transformations. While often used for modifying existing sulfonamide groups, these catalytic systems highlight the potential for novel bond formations under solvent-free or low-solvent conditions. researcher.life
| Catalytic Method | Key Reagents | Intermediate | Advantages |
| Palladium-Catalyzed Sulfination | Pd(dppf)Cl₂, Rongalite | Aryl hydroxymethyl sulfone | High selectivity, mild conditions, uses inexpensive SO₂ source. acs.org |
| Photocatalytic Three-Component Coupling | Photocatalyst, K₂S₂O₅, Amine | Arylsulfonyl radical | Transition-metal-free, modular, mild conditions. rsc.org |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for synthesis, including enhanced safety, improved heat and mass transfer, and straightforward scalability. durham.ac.ukresearchgate.net These benefits are particularly relevant for reactions that are exothermic or involve hazardous reagents, which can be common in fluorination and sulfonamide synthesis. researchgate.net
The synthesis of sulfonamides is well-suited to flow chemistry. researchgate.net Continuous flow reactors can be set up to mix a stream of a sulfonyl chloride precursor with an amine source, with precise control over reaction time and temperature, often leading to higher yields and purities compared to batch processes. researchgate.net Automated flow platforms have been developed that can perform multi-step synthetic sequences, including reaction, work-up, and purification, in an integrated fashion. nih.gov Such a system could be envisioned for the scalable production of this compound, starting from 3-(trifluoromethyl)pyridine-2-sulfonyl chloride and an ammonia source. The ability to telescope reaction steps without isolating intermediates significantly improves process efficiency. durham.ac.ukacs.org
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound as a lead compound, a systematic derivatization is necessary to build structure-activity relationships (SAR). This involves making targeted modifications to different parts of the molecule and assessing the impact on its biological effect.
The sulfonamide N-H bonds are ideal points for derivatization. The primary sulfonamide (-SO₂NH₂) can be readily converted into secondary (-SO₂NHR) and tertiary (-SO₂NRR') sulfonamides. These modifications can profoundly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
A variety of synthetic methods can be employed for this purpose. Standard N-alkylation or N-arylation reactions are commonly used. For SAR library synthesis, automated flow-through processes have proven highly effective. nih.gov One such method uses a "catch and release" protocol where a primary sulfonamide is first deprotonated and captured on a solid support, followed by reaction with an alkylating agent in the flow stream. The desired mono-alkylated secondary sulfonamide is then released, often in high purity, eliminating the need for traditional chromatographic purification. nih.gov This high-throughput approach allows for the rapid generation of a diverse library of derivatives for screening.
| Derivative Type | Synthetic Method | Potential Impact on Properties |
| Secondary Sulfonamides (-SO₂NHR) | N-Alkylation, Reductive Amination, Flow Synthesis | Increases lipophilicity, modifies H-bond donor capacity. |
| Tertiary Sulfonamides (-SO₂NRR') | Di-alkylation | Removes H-bond donor capability, further increases lipophilicity. |
| N-Acyl Sulfonamides (-SO₂NHCOR) | N-Acylation | Introduces H-bond acceptor, can act as a bioisostere for a carboxylic acid. |
By systematically introducing a range of alkyl, aryl, and functionalized substituents at the sulfonamide nitrogen, chemists can probe the specific interactions between the compound and its biological target, leading to the optimization of potency and other desirable drug-like properties.
Substituent Effects on the Pyridine Ring
The reactivity of the pyridine ring and the feasibility of synthetic transformations are profoundly influenced by the electronic nature of its substituents. The trifluoromethyl group at the 3-position plays a dominant role in dictating this reactivity.
Electronic Influence of the Trifluoromethyl Group: The CF3 group is a potent electron-withdrawing group (EWG), primarily due to the high electronegativity of the fluorine atoms, which results in a strong negative inductive effect (-I). researchgate.net Unlike a single fluorine substituent, which can exert a positive mesomeric effect (+M), the trifluoromethyl group is considered a purely electron-withdrawing substituent, as evidenced by its large positive Hammett constant (σp = 0.54). nih.gov This strong electron-withdrawing nature significantly reduces the electron density of the pyridine ring, deactivating it towards electrophilic aromatic substitution reactions. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating EWG.
Impact of Additional Substituents: The presence of other substituents on the pyridine ring, in addition to the 3-CF3 group, further modulates its reactivity. The outcome of synthetic steps, such as the introduction of the sulfonamide group or subsequent functionalization, depends on the interplay of these electronic effects.
Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO2, -CN, halides) further deactivate the ring, making electrophilic attack exceedingly difficult. However, they can further activate the ring for SNAr, provided a suitable leaving group is present. For instance, the synthesis of precursors like 2-chloro-3-(trifluoromethyl)pyridine is a key step, where the chlorine atom can later be displaced by a nucleophile.
Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -OR, -NR2) can partially counteract the deactivating effect of the CF3 group, potentially enabling certain electrophilic substitutions, although the directing effects would be complex. More commonly, EDGs can influence the regioselectivity of nucleophilic attacks or metal-catalyzed cross-coupling reactions.
The interplay of these substituent effects is critical for planning multi-step syntheses, dictating the choice of reagents and reaction conditions needed to achieve the desired regioselectivity and yield.
Table 1: Conceptual Influence of Substituents on the Reactivity of a 3-(Trifluoromethyl)pyridine Ring
| Substituent Type at C5 | Electronic Effect | Predicted Effect on Electrophilic Substitution | Predicted Effect on Nucleophilic Aromatic Substitution (at C2/C6) |
|---|---|---|---|
| -H (None) | Neutral | Strongly Deactivated (by CF3) | Activated (by CF3) |
| -Cl, -Br | Inductive EWG (-I) | Very Strongly Deactivated | Further Activated |
| -NO2 | Strong EWG (-I, -M) | Extremely Deactivated | Strongly Activated |
| -OCH3 | EDG (+M > -I) | Deactivated (net effect) | Activation/Deactivation depends on position |
| -NH2 | Strong EDG (+M > -I) | Deactivated (net effect) | Activation/Deactivation depends on position |
This table presents a conceptual prediction of reactivity trends based on general principles of organic chemistry.
Incorporation into Complex Molecular Architectures
The this compound moiety and its direct precursors, such as 2-chloro-5-(trifluoromethyl)pyridine, are valuable building blocks for constructing complex, biologically active molecules. researchoutreach.org The strategies for their incorporation often involve nucleophilic substitution or condensation reactions in the final stages of a synthetic sequence.
A prominent example is the synthesis of Tipranavir , a non-peptidic protease inhibitor used in the treatment of HIV. mdpi.com A key step in its synthesis involves the reaction of an amine intermediate with (5-trifluoromethyl)pyridine-2-sulfonyl chloride. This reaction forms the critical sulfonamide bond, linking the fluorinated pyridine heterocycle to the core of the drug molecule. mdpi.com This approach exemplifies a classic and robust method for incorporating the pyridine sulfonamide scaffold.
Another significant strategy that has gained prominence is Late-Stage Functionalization (LSF) . researchgate.net This approach is particularly valuable for modifying complex, drug-like molecules without requiring a complete de novo synthesis. One powerful LSF method involves the direct C-H fluorination of a pyridine ring at the position alpha to the nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.govacs.org This two-step sequence allows for the introduction of a wide variety of nucleophiles under mild conditions. For instance, a complex molecule containing a 3-(trifluoromethyl)pyridine core could be fluorinated at the 2-position, and this fluoride could then be displaced by ammonia or a primary amine to construct the sulfonamide functionality at a late stage. This method offers significant flexibility for creating analogues for structure-activity relationship (SAR) studies. acs.org
Table 2: Examples of Complex Molecules Incorporating the Trifluoromethylpyridine Scaffold
| Molecule | Therapeutic Class | Key Intermediate/Building Block | Incorporation Method |
|---|---|---|---|
| Tipranavir | HIV Protease Inhibitor | (5-Trifluoromethyl)pyridine-2-sulfonyl chloride | Condensation with an amine mdpi.com |
| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Nucleophilic Aromatic Substitution researchoutreach.org |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid | Amidation/Condensation researchoutreach.org |
| Sorafenib | Kinase Inhibitor | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Reaction with a pyridine-containing aniline mdpi.com |
Synthetic Challenges and Future Directions in Fluorinated Pyridine Sulfonamide Chemistry
Despite the value of trifluoromethylated compounds, their synthesis presents notable challenges that limit their broader application. mdpi.com Key difficulties include the high cost of fluorinating reagents, the potential for undesirable byproducts, and challenges in achieving regioselectivity during the functionalization of the pyridine ring. nih.govmdpi.com For example, industrial-scale vapor-phase reactions to produce chlorinated trifluoromethylpyridine precursors can sometimes lead to mixtures of over-chlorinated products, complicating purification. nih.gov
Future research in this field is focused on developing more efficient, selective, and sustainable synthetic methods to overcome these hurdles. Several promising directions are emerging:
Advanced Late-Stage Functionalization (LSF): As previously mentioned, LSF is a paramount strategy. Future efforts will likely focus on expanding the scope of C-H functionalization reactions beyond fluorination to directly install sulfonyl-containing groups or their precursors onto the pyridine ring, thereby shortening synthetic routes. nih.govacs.org
Novel Sulfonamide Activation: Traditional methods rely on reactive sulfonyl chlorides. Modern approaches are exploring the direct activation of the much more stable and common primary sulfonamide group itself. For example, methods using pyrylium salts can convert a primary sulfonamide into a highly reactive sulfonyl chloride in situ, allowing for subsequent reaction with various nucleophiles under mild conditions. nih.gov
Photocatalysis and Radical Chemistry: The use of visible-light photocatalysis is unlocking new avenues for chemical synthesis. rsc.org Strategies are being developed to generate sulfonyl radical intermediates from stable sulfonamide precursors. nih.govacs.org These radicals can then engage in a variety of reactions, such as addition to alkenes, offering novel ways to build molecular complexity from the sulfonamide group, rather than treating it as a simple endpoint. This represents a paradigm shift from viewing the sulfonamide as a static functional group to a versatile synthetic handle. acs.org
Sustainable and Scalable Methods: There is a continuous drive towards developing synthetic protocols that are more environmentally benign. This includes the use of electrochemical methods for forming sulfonamide bonds, which avoid harsh reagents and are driven by electricity, or developing catalytic cycles that use earth-abundant metals and operate under milder conditions. acs.orgcas.cn
The continued evolution of these synthetic strategies will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and agrochemicals built upon the this compound scaffold.
Computational Chemistry and Molecular Modeling of 3 Trifluoromethyl Pyridine 2 Sulfonamide Systems
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These in silico methods allow for a detailed analysis of molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, as well as key electronic properties like dipole moment and charge distribution.
For 3-(Trifluoromethyl)pyridine-2-sulfonamide, the geometry is largely defined by the planar pyridine (B92270) ring and the tetrahedral arrangement around the sulfur atom of the sulfonamide group. The trifluoromethyl (CF₃) group, being a strong electron-withdrawing substituent, influences the electronic properties of the pyridine ring. This electron-withdrawing nature is attributed to the high electronegativity of fluorine atoms, which polarizes the C-F bonds and, by extension, the pyridine ring.
DFT studies on structurally related sulfonamides and trifluoromethyl-substituted pyridines provide a basis for predicting these properties. The sulfonamide group itself is known to engage in significant intra- and intermolecular interactions, which can be elucidated through computational analysis. The calculated geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric profile.
Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations Note: These values are representative and based on DFT calculations of analogous molecules.
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Pyridine-Sulfonamide) | ~1.78 Å |
| S-N Bond Length (Sulfonamide) | ~1.65 Å |
| S=O Bond Length (Sulfonamide) | ~1.45 Å |
| C-S-N Bond Angle | ~107° |
| O-S-O Bond Angle | ~120° |
| Dipole Moment | ~4.5 - 5.5 D |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.
In this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyridine. This effect generally makes the molecule more resistant to electrophilic attack and more susceptible to nucleophilic attack on the pyridine ring. The HOMO is likely to be distributed over the pyridine ring and the sulfonamide nitrogen, while the LUMO is expected to be localized primarily on the pyridine ring, particularly near the electron-deficient carbon atoms. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are representative and based on FMO analysis of similar aromatic sulfonamides.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -7.5 to -8.5 eV |
| LUMO | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 eV |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting non-covalent interactions and identifying sites for electrophilic and nucleophilic attack. In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue or green) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the EPS map would be expected to show significant negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making these sites potential hydrogen bond acceptors. researchgate.net The hydrogen atom attached to the sulfonamide nitrogen would exhibit a region of strong positive potential, identifying it as a hydrogen bond donor. The presence of the strongly electron-withdrawing CF₃ group would create a region of positive or less negative potential on the adjacent pyridine ring, enhancing its susceptibility to nucleophilic reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical studies focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the surrounding environment, such as solvents.
MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. Studies on other pyridine-sulfonamide systems have revealed a propensity for specific conformations, such as a staggered arrangement around the S-N bond, which minimizes steric hindrance. acs.org The conformational preference is a result of a delicate balance between steric effects and intramolecular interactions, such as hydrogen bonding.
The surrounding solvent can have a profound impact on the conformational preferences of a molecule. MD simulations explicitly including solvent molecules can capture these effects. For this compound, polar solvents like water can form hydrogen bonds with the sulfonamide N-H (as a donor) and the S=O groups and pyridine nitrogen (as acceptors).
These specific solute-solvent interactions can stabilize certain conformations over others. For instance, a conformation that exposes the hydrogen-bonding sites to the solvent may be favored in an aqueous environment. The solid-state structures of related pyridine-sulfonamide receptors have shown a tendency to crystallize with water molecules, forming intricate hydrogen-bonded networks, which underscores the importance of these interactions. acs.orgnih.gov MD simulations can quantify the strength and lifetime of these hydrogen bonds and predict the dominant conformations in different solvent environments, which is crucial for understanding the molecule's behavior in biological systems.
Dynamics of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the physicochemical properties and biological activity of this compound. These non-covalent interactions govern its crystal packing, solubility, and ability to bind to biological targets. The primary forces at play are strong intermolecular hydrogen bonds and π-π interactions, which are characteristic driving forces in the crystal packing of sulfonamides. nih.gov
The sulfonamide moiety (–SO2NH–) is a key player in these interactions. It can act as both a hydrogen bond donor through its amine proton (N-H) and a hydrogen bond acceptor via the lone pairs on its two sulfonyl oxygen atoms (S=O). nih.govresearchgate.net This dual capacity allows for the formation of robust and complex hydrogen-bonding networks.
The aromatic pyridine ring contributes to the intermolecular dynamics primarily through π-π stacking interactions with other aromatic systems. Furthermore, the trifluoromethyl (–CF3) group, a strong electron-withdrawing group, influences the electronic distribution of the pyridine ring. While primarily contributing to hydrophobic interactions, the fluorine atoms can also participate in weaker non-covalent interactions, including fluorine-hydrogen bonds and halogen bonds, which add to the stability of molecular assemblies. mdpi.comresearchgate.net Computational studies on sulfonamides have confirmed that different molecular conformations can arise within crystal polymorphs due to these varied intermolecular patterns. nih.gov
| Molecular Moiety | Potential Intermolecular Interaction Type | Role |
|---|---|---|
| Sulfonamide (N-H) | Hydrogen Bond | Donor |
| Sulfonamide (S=O) | Hydrogen Bond | Acceptor |
| Pyridine Ring | π-π Stacking | Aromatic stacking with other rings |
| Trifluoromethyl Group (-CF3) | Hydrophobic Interactions | Increases lipophilicity |
| Fluorine Atoms | Weak Hydrogen Bonds / Halogen Bonds | Acceptor / Donor |
Ligand-Protein Interaction Profiling via Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. rjptonline.org This technique is instrumental in understanding the potential biological activity of this compound by profiling its interactions with various protein targets.
Identification of Potential Biological Targets
The structural features of this compound suggest its potential to interact with a wide range of biological targets. The sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents. mdpi.com The trifluoromethylpyridine moiety is also a key structural motif in many approved pharmaceutical and agrochemical compounds, valued for the unique physicochemical properties it imparts. mdpi.comnih.govresearchoutreach.org
Based on computational and experimental studies of analogous compounds, several classes of proteins emerge as potential targets. The trifluoromethyl-2-pyridyl moiety, for instance, is found in the non-peptidic HIV protease inhibitor Tipranavir, where it contributes to multiple interactions within the enzyme's active site. mdpi.com Sulfonamide derivatives have been widely explored as inhibitors for various enzymes, including kinases, proteases, and carbonic anhydrases. nih.govmdpi.com Molecular modeling studies have specifically investigated sulfonamides as inhibitors of targets like cholesteryl ester transfer protein (CETP) and tyrosine kinases. rjptonline.orgresearchgate.neteco-vector.com
| Potential Target Class | Example Target | Relevance of Moiety |
|---|---|---|
| Proteases | HIV Protease | Trifluoromethyl-2-pyridyl moiety known to interact at enzyme subsites. mdpi.com |
| Kinases | Tyrosine Kinase | Trifluoromethyl functionalities show favorable interactions in docking studies. rjptonline.org |
| Carbonic Anhydrases | Carbonic Anhydrase IX (CA IX) | The sulfonamide group is a classic zinc-binding group for this enzyme class. mdpi.com |
| Lipid Transfer Proteins | Cholesteryl Ester Transfer Protein (CETP) | Trifluoromethylated aryl sulfonamides have been designed and validated as CETP inhibitors. eco-vector.com |
| Vanilloid Receptors | TRPV1 | Sulfonamidopyridine derivatives have been investigated as potent TRPV1 antagonists. nih.gov |
Binding Affinity Prediction and Interaction Hotspots
Predicting the binding affinity, or the strength of the ligand-protein interaction, is a primary goal of molecular docking. nih.gov This affinity is often quantified by a scoring function that estimates the free energy of binding. While specific binding affinity data for this compound against a particular target requires dedicated experimental validation, computational predictions can provide valuable estimates. Predictive errors for binding free energies from three-dimensional models can be in the range of 3-5 kJ/mol. u-strasbg.fr
Interaction hotspots are specific regions within a protein's binding site that contribute disproportionately to the binding energy. For a ligand like this compound, docking simulations would aim to orient the molecule to maximize favorable interactions with these hotspots. Typically, the sulfonamide group would be directed toward residues capable of hydrogen bonding, such as polar or charged amino acids. mdpi.combiointerfaceresearch.com The trifluoromethylpyridine portion would likely be positioned within a hydrophobic pocket, where its interactions can significantly enhance binding affinity. nih.gov Docking studies of similar sulfonamides have shown that hydrophobic interactions play a major role in stabilizing ligands at the binding interface. plos.org
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
A detailed analysis of the docking results reveals the specific non-covalent interactions responsible for binding. The sulfonamide group is pivotal for forming hydrogen bonds. The N-H group can donate a hydrogen bond, while the two sulfonyl oxygens act as strong acceptors, enabling the molecule to anchor itself within the active site through a network of hydrogen bonds with amino acid residues like histidine, threonine, and glutamic acid. nih.govmdpi.combiointerfaceresearch.com
| Structural Feature | Atom/Group | Primary Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|---|
| Sulfonamide | -NH | Hydrogen Bond (Donor) | Asp, Glu, Carbonyl backbone |
| -SO2 | Hydrogen Bond (Acceptor) | His, Thr, Gln, Arg, Lys | |
| Pyridine | Aromatic Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
| Trifluoromethyl | -CF3 | Hydrophobic | Leu, Val, Ile, Ala, Met |
Advanced Computational Methodologies
Beyond molecular docking, other advanced computational methods are employed to build predictive models of a compound's biological activity and to understand its behavior at a systemic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery.
To develop a QSAR model for analogues of this compound, a set of derivatives would be synthesized and tested for activity against a specific biological target. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules. nih.gov The final step involves using statistical or machine learning methods to build a mathematical equation that correlates the descriptors with the observed activity. frontiersin.org
Key descriptors in QSAR studies of sulfonamides often include:
Lipophilicity parameters (e.g., logP): The trifluoromethyl group significantly increases lipophilicity, which strongly influences pharmacokinetic properties. nih.gov
Electronic parameters (e.g., pKa, Hammett constants): The electron-withdrawing nature of the trifluoromethyl group and the sulfonamide group heavily influences the electronic properties of the molecule.
Steric parameters (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule, which affect its fit into a binding site. nih.gov
Topological and 3D descriptors : These capture information about molecular connectivity, shape, and surface properties.
By understanding which properties are most influential, QSAR models can guide the rational design of more potent and selective analogues of this compound.
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Lipophilic | logP, ΔRm | Hydrophobicity, membrane permeability |
| Electronic | pKa, Dipole Moment, HOMO/LUMO energies | Ionization state, polarity, reactivity |
| Steric | Molar Refractivity (MR), van der Waals volume | Molecular size and bulk |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a pivotal computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. These models serve as templates in virtual screening campaigns to search large chemical databases for novel compounds with the potential for similar biological activity.
A comprehensive search of the scientific literature did not yield specific studies detailing the development of pharmacophore models for this compound. Consequently, there are no published reports on the utilization of this compound's pharmacophoric features in virtual screening efforts to identify new bioactive molecules. The absence of such studies indicates a potential area for future research, where the structural attributes of this compound could be used to design pharmacophore queries for the discovery of novel inhibitors or modulators of various enzymatic or receptor targets.
Drug-likeness and ADME/Tox Predictions (Computational Aspects Only)
In the absence of experimental data, computational methods provide valuable preliminary assessments of a compound's potential as a drug candidate. These predictions are based on the molecular structure and encompass physicochemical properties that influence drug-likeness, as well as absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. For this compound, several key descriptors have been computationally predicted.
The drug-likeness of a molecule is often evaluated using established guidelines such as Lipinski's Rule of Five. These rules correlate a compound's physicochemical properties with its potential for oral bioavailability. The predicted properties for this compound are summarized in the table below.
| Property | Predicted Value | Source |
| Molecular Weight | 226.18 g/mol | uni.lu |
| XlogP (predicted) | 0.6 | uni.lu |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 7 | lookchem.com |
| Rotatable Bond Count | 1 | lookchem.com |
| Polar Surface Area (PSA) | 81.43 Ų | lookchem.com |
These predicted values for this compound are all within the favorable ranges defined by Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10), suggesting that the compound possesses physicochemical characteristics consistent with those of orally bioavailable drugs.
Further computational analysis can predict the absorption, distribution, metabolism, excretion, and potential toxicity of a compound. While specific, detailed ADME/Tox simulation results for this compound are not extensively available in the public domain, general predictions based on its structure can be inferred from its physicochemical properties. The low molecular weight and moderate lipophilicity (as indicated by the predicted XlogP) suggest a reasonable potential for absorption. The polar surface area is also within a range that is often associated with good cell membrane permeability.
It is important to emphasize that these are in silico predictions and require experimental validation to confirm the actual pharmacokinetic and toxicological profile of this compound.
Biological and Agrochemical Activity of 3 Trifluoromethyl Pyridine 2 Sulfonamide Derivatives
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) Inhibition
Derivatives of pyridine (B92270), particularly those incorporating carbamic or amidic functions, have been designed and synthesized to act as inhibitors of cholinesterases, including acetylcholinesterase (AChE). nih.gov Research into new series of these pyridine derivatives has identified compounds with potent inhibitory activity. For example, a carbamate (B1207046) derivative, compound 8 , was found to be a highly potent inhibitor of human AChE (hAChE) with an IC₅₀ value of 0.153 µM. nih.gov Molecular docking studies have suggested that such compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, indicating a mixed inhibition mechanism. nih.gov
The introduction of fluorine into related chalcone (B49325) structures has also been shown to influence AChE inhibitory activity and selectivity. nih.gov Similarly, linking scopoletin (B1681571) to a pyridinium (B92312) moiety has yielded derivatives with significant AChE inhibitory action; one such derivative demonstrated an IC₅₀ value of 0.215 µM. frontiersin.org The position of substituents on the pyridine or associated rings is critical, with modifications dramatically altering the inhibitory potency. frontiersin.org While not all tested derivatives show high activity, these findings highlight the potential of the pyridine scaffold as a basis for developing potent AChE inhibitors. researchgate.netnih.gov
Table 1: AChE Inhibitory Activity of Selected Pyridine Derivatives
| Compound | Type | Target Organism/Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Carbamate 8 | Pyridine derivative | Human AChE | 0.153 | nih.gov |
| Fluoro-Chalcone 3l | Chalcone derivative | Acetylcholinesterase | 0.21 | nih.gov |
| Scopoletin-Pyridinium 33a | Pyridinium derivative | Acetylcholinesterase | 0.215 | frontiersin.org |
| Carbamate 11 | Pyridine derivative | Human BChE | 0.828 | nih.gov |
| Fluorinated Pyridinium 66p | Pyridinium derivative | Acetylcholinesterase | 1.64 | frontiersin.org |
DNA Gyrase and Other Topoisomerase Interactions
Topoisomerase inhibitors are compounds that block the action of topoisomerase enzymes, which are essential for managing DNA topology during cellular processes. wikipedia.org Derivatives of the pyridine scaffold have been investigated as potential inhibitors of these crucial enzymes. Research has shown that pyridine derivatives with specific substitutions can exhibit strong inhibitory activity against topoisomerase I. nih.gov A structure-activity relationship study indicated that a 2-thienyl-4-furylpyridine skeleton was particularly important for this activity. nih.gov
Other studies have focused on designing specific catalytic inhibitors of topoisomerase II (topo II). nih.gov Novel dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridine compounds were synthesized and showed excellent specificity for topo II over topoisomerase I. nih.gov The mechanism for this class of compounds was determined to be non-intercalative binding to DNA, which inhibits topoisomerase II without stabilizing the enzyme-DNA cleavage complex. nih.gov
Furthermore, the sulfonamide moiety, a key feature of 3-(Trifluoromethyl)pyridine-2-sulfonamide, has been incorporated into isoquinoline (B145761) structures to create allosteric inhibitors of DNA gyrase, a bacterial type II topoisomerase. nih.gov These isoquinoline sulfonamides have demonstrated antibacterial activity against fluoroquinolone-resistant bacteria, highlighting the potential of the sulfonamide group in targeting this enzyme. nih.gov Quinolones, another class of compounds, are known to target DNA gyrase by stabilizing the gyrase-DNA complex, ultimately leading to DNA damage. nih.gov The development of sulfur-containing trifluoromethylpyridine amide derivatives has also been noted for their potential as inhibitors of topoisomerase I. nih.gov
Plant Protection Applications
The trifluoromethylpyridine moiety is a key structural feature in numerous active ingredients used in the agrochemical industry. nih.gov Its unique properties, including strong electronic effects and enhanced metabolic stability, make it a valuable component in the design of modern pesticides. nih.govacs.org Derivatives containing this fragment have demonstrated a wide spectrum of biological activities, including herbicidal, insecticidal, and fungicidal effects, making them vital tools for crop protection. acs.orgresearchgate.net
Herbicidal Activity and Mechanism of Action
The trifluoromethylpyridine sulfonamide structure is a cornerstone for a significant class of herbicides. Many of these compounds function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netresearchgate.netnih.gov ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (leucine, isoleucine, and valine) in plants. researchgate.netumn.edu Inhibition of this enzyme disrupts protein synthesis, leading to the death of susceptible weeds. researchgate.net
Several commercial herbicides are based on this mechanism. Flazasulfuron (B46402), a sulfonylurea-type herbicide, is used selectively in turf and perennial crops. nih.govjst.go.jp Similarly, Pyroxsulam, which contains a triazolopyrimidine and a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, is effective for controlling key weeds in cereal crops. nih.gov Research has shown that introducing a sulfonamide structure to a trifluoromethylpyridine-benzene skeleton yields compounds with significant herbicidal activity against weeds like Abutilon theophrasti and Zinnia elegans. acs.org Structure-activity relationship (SAR) analysis revealed that N-methylation of the sulfonamide group could enhance herbicidal activity. acs.org
Another mechanism of action for some pyridine-based herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). nih.govacs.org
Table 2: Herbicidal Profile of Selected Trifluoromethylpyridine Derivatives
| Herbicide Name | Chemical Class | Mechanism of Action | Primary Use | Reference |
|---|---|---|---|---|
| Flazasulfuron | Sulfonylurea | ALS Inhibition | Selective control in turf & perennial crops | nih.govjst.go.jp |
| Pyroxsulam | Triazolopyrimidine | ALS Inhibition | Weed control in cereal crops | nih.gov |
| Dithiopyr | Pyridine | Microtubule Assembly Inhibition | Pre-emergence weed control in turf | nih.govjst.go.jp |
| Thiazopyr | Pyridine | Microtubule Assembly Inhibition | Pre-emergence grass weed control | nih.govjst.go.jp |
Insecticidal Properties and Target Organisms
The trifluoromethylpyridine scaffold is integral to the development of numerous modern insecticides. chigroup.site By incorporating this moiety into different chemical structures, researchers have created compounds with potent activity against a range of agricultural pests.
One successful strategy involves combining the trifluoromethylpyridine group with a 1,3,4-oxadiazole (B1194373) moiety. A series of such derivatives demonstrated excellent insecticidal activity against key lepidopteran pests, including the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.gov Bioassays showed that many of these compounds achieved 100% mortality at a concentration of 500 mg/L. chigroup.sitenih.gov Specifically, compounds E18 and E27 exhibited LC₅₀ values of 38.5 and 30.8 mg/L against M. separata, respectively, which is comparable to the commercial insecticide avermectin. nih.gov
Other modifications, such as introducing sulfur-containing moieties (thioether, sulfone, and sulfoxide) to trifluoromethylpyridine amides, have also yielded compounds with good insecticidal activity. nih.govrsc.org Commercial insecticides like Chlorfluazuron, an insect growth regulator (IGR), and Pyridalyl also feature the trifluoromethylpyridine structure and are effective against lepidopterous pests. nih.govresearchgate.net
Table 3: Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound/Class | Target Organism(s) | Efficacy | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Mythimna separata, Plutella xylostella | High activity; LC₅₀ of 30.8 mg/L for E27 | nih.gov |
| 3-(Ethylsulfonyl)-pyridines with Oxadiazole | Mythimna separata | 80-100% mortality at 500 mg/L for some compounds | nih.gov |
| TFMP-Piperazine Derivatives | Nematodes, Armyworms, Aphids | Broad-spectrum activity | acs.orgchigroup.site |
| Chlorfluazuron | Lepidoptera, Diptera, Orthoptera | Insect Growth Regulator (IGR) | nih.gov |
Fungicidal Effects and Spectrum
Derivatives containing the this compound backbone and related structures have shown significant promise as fungicides for controlling plant pathogenic fungi. The inclusion of a trifluoromethyl group on the pyridine ring often enhances fungicidal activity compared to other substituents. nih.govjst.go.jp
One notable commercial fungicide, Fluazinam, which contains a trifluoromethyl-substituted pyridine ring, is known for its broad-spectrum activity. nih.govjst.go.jp Its mode of action is the uncoupling of oxidative phosphorylation in fungi. nih.govjst.go.jp Research on novel sulfonamide compounds has also identified potent fungicidal candidates. For instance, N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13 ) exhibited good activity against Botrytis cinerea, the fungus responsible for gray mold disease. nih.gov This compound was effective against strains of B. cinerea that had developed resistance to other commercial fungicides. nih.gov
Furthermore, trifluoromethylphenyl amides have been evaluated for their fungicidal properties against a range of plant pathogens. google.com One compound, 4c (2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide), was identified as the most potent fungicide against Phomopsis obscurans. nih.gov Studies have also demonstrated that introducing a trifluoromethyl group to a pyridine ring can improve activity and broaden the antifungal spectrum, making these compounds valuable for developing new agricultural fungicides. acs.org
Role as Plant Immune Activators
An emerging and important application of trifluoromethylpyridine derivatives is their role as plant immune activators. These compounds can induce a state of heightened defense readiness in plants, known as systemic acquired resistance (SAR), without possessing direct antimicrobial activity themselves. rsc.orgnih.gov
Studies on novel trifluoromethylpyridine piperazine (B1678402) derivatives have shown that they can act as effective plant activators. nih.gov For example, compound A16 from one such series showed potent protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov The mechanism behind this protection involves the activation of the plant's own defense systems. rsc.orgnih.gov
Treatment with these active compounds has been shown to enhance the activity of key defense-related enzymes in plants, including:
Superoxide Dismutase (SOD): An antioxidant enzyme that helps manage oxidative stress during pathogen attack. nih.gov
Polyphenol Oxidase (PPO): Involved in the production of defensive compounds. nih.gov
Phenylalanine Ammonia-Lyase (PAL): A crucial enzyme in the phenylpropanoid biosynthetic pathway, which produces a wide range of defense compounds, including salicylic (B10762653) acid. nih.gov
By triggering these enzymatic activities and activating pathways like phenylpropanoid biosynthesis, these trifluoromethylpyridine derivatives strengthen the plant's intrinsic ability to resist viral and other pathogen infections. rsc.orgnih.gov This approach represents a promising strategy for sustainable crop protection, focusing on bolstering plant health rather than solely targeting the pathogen. nih.gov
Emerging Therapeutic Applications
Derivatives of this compound are gaining attention for a variety of therapeutic uses, leveraging the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring. nih.govjst.go.jp The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for activities including antibacterial, anti-inflammatory, and anticancer effects. tum.deijpsonline.comresearchgate.net Research into derivatives of this specific scaffold has revealed promising activity in several key areas of pharmacology.
Anti-cancer Research
The quest for more effective and target-specific anticancer agents has led researchers to explore sulfonamide derivatives extensively. nih.govbsb-muenchen.de Compounds incorporating the trifluoromethylpyridine moiety have shown significant potential in this area. nih.gov The antitumor action of these derivatives can be attributed to various mechanisms, including the inhibition of crucial enzymes involved in cancer progression, disruption of microtubule assembly, and arresting the cell cycle. tum.de
One area of focus is the inhibition of tyrosine kinases, which are critical to the signaling pathways that control cell proliferation and angiogenesis in tumors. ekb.eg For instance, the derivative N-methyl-4-(4-(3-(trifluoromethyl) benzamido) phenoxy) picolinamide (B142947) has demonstrated potent inhibition of key angiogenesis-related tyrosine kinases. ekb.eg Another study synthesized a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and evaluated their antiproliferative activity against several human cancer cell lines. nih.gov The results showed that several of these compounds exhibited strong cytotoxic effects. nih.gov Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the newly synthesized compounds. nih.gov
The general class of sulfonamides has been shown to act on various anticancer targets, including carbonic anhydrases, topoisomerase, and B-cell lymphoma-2 (Bcl-2) proteins. nih.gov
Table 1: Anti-cancer Activity of this compound Derivatives
| Compound Name | Target/Mechanism | Research Findings | Reference(s) |
|---|---|---|---|
| N-methyl-4-(4-(3-(trifluoromethyl) benzamido) phenoxy) picolinamide | VEGFR-2, FGFR2, PDGFR | Inhibited VEGFR-2, FGFR2, and PDGFR by 97%, 65%, and 55% respectively in biochemical kinase assays. | ekb.eg |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | Antiproliferative | Showed the strongest cytotoxic effect against melanotic and amelanotic melanoma cell lines after 72 hours of incubation. | nih.gov |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative | Several derivatives showed excellent antiproliferative activity against various human cancer cell lines, including A375, C32, DU145, and MCF-7/WT. | nih.gov |
Anti-inflammatory Pathways
Sulfonamide derivatives are the basis for several established anti-inflammatory drugs. ijpsonline.com Research into related structures, such as triflamides and pyrimidines, suggests that derivatives of this compound could also possess significant anti-inflammatory properties. nih.govmdpi.com The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923) (PGE₂), key mediators of inflammation. nih.gov
Studies on pyrimidine (B1678525) derivatives have shown they can exhibit anti-inflammatory effects by inhibiting crucial inflammatory mediators like PGE₂, nitric oxide (NO), and various cytokines. nih.gov The presence of a pyridine ring has been noted as a potentially beneficial feature for this activity. nih.gov Furthermore, metal complexes of sulfonamides have also been investigated for their anti-inflammatory potential. mdpi.com
Other Pharmacological Activities
Beyond cancer and inflammation, derivatives of trifluoromethylpyridine have demonstrated a broad spectrum of biological activities, particularly in the agrochemical sector. nih.govresearchgate.net These compounds have been developed as potent herbicides, insecticides, and bactericides. jst.go.jpacs.org
In the realm of agrochemicals, a series of trifluoromethylpyridine amide derivatives containing thioether, sulfone, and sulfoxide (B87167) moieties were synthesized and tested for their antibacterial and insecticidal activities. rsc.org Several of these compounds showed noteworthy efficacy. For example, the sulfone-containing compound F10 was more effective against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo) than commercial standards like thiodiazole copper and bismerthiazol. rsc.org Thioether-containing compounds, such as E1 , E3 , E5 , E6 , E10 , E11 , and E13 , displayed strong activity against Ralstonia solanacearum. rsc.org Furthermore, compounds E3 , E11 , E24 , and G2 showed good insecticidal activity against the diamondback moth, P. xylostella. rsc.org
The broader class of sulfonamides is known for a wide range of pharmacological effects, including diuretic, hypoglycemic, and anticonvulsant activities, primarily through mechanisms like carbonic anhydrase inhibition. ijpsonline.comresearchgate.net The complexation of sulfonamides with metal ions, such as Ruthenium(III), has also been shown to enhance their antibacterial activity. mdpi.com
Table 2: Agrochemical Activity of 3-(Trifluoromethyl)pyridine (B54556) Amide Derivatives
| Compound | Target Organism | Activity Type | Research Finding | Reference(s) |
|---|---|---|---|---|
| F10 (sulfone) | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | EC₅₀ value of 83 mg L⁻¹, outperforming commercial standards. | rsc.org |
| E1, E3, E5, E6, E10, E11, E13 (thioethers) | Ralstonia solanacearum | Antibacterial | EC₅₀ values ranging from 40 to 78 mg L⁻¹, significantly lower than commercial standards. | rsc.org |
| E3, E11, E24, G2 | Plutella xylostella (Diamondback moth) | Insecticidal | Showed good insecticidal activities of 75%, 70%, 70%, and 75%, respectively. | rsc.org |
Spectroscopic and Crystallographic Characterization in Support of Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-(Trifluoromethyl)pyridine-2-sulfonamide, the aromatic protons on the pyridine (B92270) ring and the protons of the sulfonamide (-SO₂NH₂) group would produce characteristic signals. rsc.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern of the pyridine ring and the presence of the sulfonamide moiety. rsc.org However, specific experimental ¹H NMR data for this compound is not extensively reported in publicly available scientific literature.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. A ¹³C NMR spectrum for this compound would show distinct signals for each of the six carbon atoms in the molecule: five in the pyridine ring and one in the trifluoromethyl group. The chemical shifts would indicate whether the carbons are aromatic or part of the electron-withdrawing CF₃ group. rsc.org Detailed experimental ¹³C NMR spectral data for this specific compound are not readily found in surveyed academic journals or databases.
Given the presence of a trifluoromethyl (-CF₃) group, fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for characterization. thermofisher.com It provides information about the electronic environment of the fluorine atoms. A ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. thermofisher.com The chemical shift of this signal is indicative of the electronic effects of the substituted pyridine ring. colorado.eduucsb.edu Specific, published ¹⁹F NMR data for this compound could not be located in the reviewed sources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 226.002383 g/mol . lookchem.comepa.gov
While experimental mass spectra are not widely published, predicted mass spectrometry data provides insight into the expected ionization behavior of the molecule. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 227.00966 |
| [M+Na]⁺ | 248.99160 |
| [M-H]⁻ | 224.99510 |
| [M+NH₄]⁺ | 244.03620 |
| [M+K]⁺ | 264.96554 |
| [M]⁺ | 226.00183 |
This interactive table is based on predicted data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is a valuable tool for identifying the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the sulfonamide, the asymmetric and symmetric stretches of the sulfonyl (S=O) group, C-F stretching vibrations of the trifluoromethyl group, and various vibrations associated with the pyridine ring. evitachem.com For instance, the sulfonyl (SO₂) group typically exhibits strong stretching bands around 1340 cm⁻¹. evitachem.com A complete, experimentally verified IR spectrum for this compound is not available in the surveyed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, in the solid state. A search of publicly available crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystalline solid state is dictated by a variety of intermolecular forces. For sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are typically the primary forces governing the crystal packing. nih.gov In the case of this compound, the key functional groups responsible for these interactions are the sulfonamide moiety (-SO₂NH₂) and the trifluoromethylated pyridine ring.
While specific crystallographic data for the title compound is not extensively published, analysis of closely related structures provides a model for its expected interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). The pyridine ring nitrogen can also act as a hydrogen bond acceptor. researchgate.net It is anticipated that the crystal structure would feature interactions such as:
N-H···O and N-H···N hydrogen bonds: These are common motifs in sulfonamide-containing crystals, often forming chains or dimeric structures that define the supramolecular architecture. nih.goviucr.org
π-π Stacking: The aromatic pyridine rings can stack upon one another, with typical centroid-to-centroid distances of around 3.7 to 3.8 Å, further stabilizing the three-dimensional network. researchgate.net
Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F contacts.
The study of molecular crystals can be enhanced by Hirshfeld surface analysis, a technique that provides a visual and quantitative summary of all intermolecular interactions. uwa.edu.au This method could precisely map the nature and type of contacts, such as F···H/H···F, H···H, C···H/H···C, and O···H/H···O, that govern the molecular packing of this compound. iucr.orgiucr.org
Hydrogen Bonding Networks in Crystalline Solids
Hydrogen bonds are the most significant directional interactions in the crystal structure of sulfonamides. nih.gov For this compound, the sulfonamide group is central to the formation of extensive hydrogen-bonding networks. The amine (-NH₂) group provides two donor protons, while the sulfonyl oxygens (-SO₂) act as strong acceptors.
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state represents a low-energy state influenced by both intramolecular and intermolecular forces. For this compound, the central pyridine ring is expected to be essentially planar. iucr.org The key conformational parameters are the torsion angles describing the orientation of the sulfonamide (-SO₂NH₂) and trifluoromethyl (-CF₃) groups relative to this ring.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is used to probe the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with the pyridine ring and the sulfonamide group. The aromatic pyridine ring constitutes the primary chromophore, with its conjugated π-system. The sulfonamide and trifluoromethyl groups act as auxochromes, modifying the absorption maxima (λmax) and intensity. The trifluoromethyl group, being a strong electron-withdrawing group, is likely to cause a shift in the absorption bands compared to an unsubstituted pyridinesulfonamide.
Advanced Spectroscopic Techniques and Their Application
Beyond basic UV-Vis, a suite of advanced spectroscopic techniques is essential for a full characterization of this compound.
Mass Spectrometry (MS): This technique confirms the molecular weight and formula. High-resolution mass spectrometry provides the exact mass. epa.gov Furthermore, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, can be calculated for different adducts. uni.lu
Interactive Table: Predicted Collision Cross Section (CCS) Data Below are the predicted CCS values (in Ų) for various adducts of this compound, calculated using the CCSbase. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 227.00966 | 139.6 |
| [M+Na]⁺ | 248.99160 | 149.6 |
| [M-H]⁻ | 224.99510 | 138.2 |
| [M+NH₄]⁺ | 244.03620 | 156.4 |
| [M+K]⁺ | 264.96554 | 146.0 |
| [M+H-H₂O]⁺ | 208.99964 | 131.1 |
| [M]⁺ | 226.00183 | 136.4 |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The analysis of IR spectra for sulfonamides can help explain the key intermolecular interactions within the crystal. nih.gov
Interactive Table: Expected IR Absorption Bands The following table lists the expected characteristic IR absorption bands for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (sulfonamide) | Stretching | 3300 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| S=O (sulfonamide) | Asymmetric Stretching | 1330 - 1370 |
| S=O (sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| C-F (trifluoromethyl) | Stretching | 1100 - 1400 |
| C=C, C=N (ring) | Stretching | 1400 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would provide detailed information about the chemical environment of each atom in the molecular structure, confirming connectivity and stereochemistry. acs.org
Mechanistic Investigations and Structure Activity Relationship Sar Elucidation
Correlation of Structural Features with Biological Activities
The biological activity of 3-(Trifluoromethyl)pyridine-2-sulfonamide and related compounds is intrinsically linked to its specific chemical architecture. The interplay between the trifluoromethyl group, the sulfonamide moiety, and their positioning on the pyridine (B92270) ring dictates the molecule's interaction with biological targets.
Influence of the Trifluoromethyl Group on Activity
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal and agrochemical design, known for its profound impact on a molecule's physicochemical properties and, consequently, its biological activity. nih.govnih.gov The introduction of a -CF3 group into a molecule can alter its lipophilicity, metabolic stability, and electron density, thereby influencing its binding affinity to enzymes and receptors. nih.govnih.gov
Furthermore, the trifluoromethyl group substantially increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and access target sites within an organism. nih.gov This increased lipophilicity is a critical factor in the bioavailability of many agrochemicals and pharmaceuticals. nih.gov The C-F bond is also exceptionally strong, which often imparts greater metabolic stability to the molecule, preventing rapid degradation and prolonging its biological effect. nih.gov
In various studies on trifluoromethylpyridine derivatives, the presence and position of the -CF3 group have been shown to be critical for activity. For instance, in the development of herbicides, the inclusion of a trifluoromethyl group on the pyridine ring has been demonstrated to enhance efficacy. nih.gov Similarly, certain trifluoromethyl-substituted pyridine derivatives have displayed potent fungicidal activity. researchoutreach.org Research on chalcone (B49325) derivatives has also indicated that compounds bearing a trifluoromethyl group exhibit significant antimicrobial and antifungal properties. nih.gov
The influence of the trifluoromethyl group is also evident in insecticides. For example, the insecticidal activity of some trifluoromethylpyridine derivatives against lepidopteran pests was found to be superior to their non-fluorinated phenyl analogs. nih.gov
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) |
| Hydrogen (H) | 1.20 | 2.20 | 0.00 |
| Methyl (CH3) | 2.00 | 2.55 (Carbon) | -0.17 |
| Trifluoromethyl (CF3) | 2.44 | 3.98 (Fluorine) | 0.54 acs.org |
This table presents a comparison of the physicochemical properties of the trifluoromethyl group with hydrogen and methyl groups, illustrating its unique electronic and steric characteristics.
Role of the Sulfonamide Moiety in Target Binding
The sulfonamide (-SO2NH2) moiety is a well-established pharmacophore with a crucial role in the biological activity of numerous drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor is a key factor in its interaction with biological targets. nih.gov The nitrogen atom of the sulfonamide can participate in hydrogen bonding, which is often critical for the stable binding of a ligand to the active site of an enzyme or receptor. nih.gov
In many sulfonamide-based drugs, the sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase. nih.gov This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth. nih.gov
The sulfonamide group's proton is also acidic, with a pKa that can influence the molecule's ionization state at physiological pH. nih.gov This, in turn, can affect its solubility, membrane permeability, and binding interactions.
Studies on various heterocyclic sulfonamides have demonstrated their potential as inhibitors of enzymes such as carbonic anhydrases. nih.gov The sulfonamide moiety directly coordinates with the zinc ion in the active site of these enzymes, leading to their inhibition. nih.gov In the context of pyridine-based sulfonamides, the sulfonamide group has been shown to be essential for the inhibitory action against certain enzymes. nih.gov For example, in a study of pyridine-based N-sulfonamides, the nitrogen atom of the sulfonamide group was found to form a hydrogen bond with a methionine residue in the binding pocket of the Hsp90α enzyme. nih.gov
Positional Isomerism and its Impact on Efficacy
The relative positions of the trifluoromethyl group and the sulfonamide moiety on the pyridine ring, known as positional isomerism, can have a dramatic impact on the biological efficacy of the molecule. Even subtle changes in the substitution pattern can alter the molecule's shape, electronic properties, and ability to interact with its biological target.
While specific studies on the positional isomers of this compound are limited, research on related trifluoromethylpyridine derivatives provides valuable insights. For instance, in the field of agrochemicals, it has been observed that different substitution patterns of the trifluoromethyl group on the pyridine ring lead to variations in herbicidal and insecticidal activity. nih.gov Prior to 1990, many agrochemicals with a trifluoromethylpyridine core utilized 3- or 5-trifluoromethyl-substituted pyridines. However, since then, derivatives with the trifluoromethyl group at the 6-position have become more prevalent. acs.org
The position of the trifluoromethyl group can influence the reactivity of the pyridine ring and the accessibility of other functional groups for binding. For example, the electron-withdrawing effect of the -CF3 group can make the pyridine ring more susceptible to nucleophilic attack, and the position of this group will direct where such reactions are most likely to occur. acs.org
Table 2: Known Biologically Active Positional Isomers of Trifluoromethylpyridine Derivatives
| Compound Class | CF3 Position | Observed Biological Activity |
| Herbicides | 3- or 5- | Historically common in early agrochemicals acs.org |
| Herbicides/Insecticides | 6- | Increasingly used in newer agrochemicals acs.org |
| Herbicides | 4- | Less common, but present in some commercial products acs.org |
This table summarizes the general trends in the biological activities of trifluoromethylpyridine derivatives based on the position of the trifluoromethyl group.
Mechanisms of Action at the Molecular Level
The biological effects of this compound and its analogs are exerted through specific interactions at the molecular level, primarily involving enzyme inhibition and receptor binding.
Enzyme Inhibition Pathways
Trifluoromethylpyridine sulfonamides have been investigated as inhibitors of several key enzymes. The mechanism of inhibition often involves the sulfonamide moiety binding to a metal ion in the enzyme's active site or forming crucial hydrogen bonds with amino acid residues.
Another potential target is dihydropteroate synthase (DHPS) , a key enzyme in the folate synthesis pathway in bacteria. nih.gov Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, p-aminobenzoic acid (PABA). nih.gov A study on sulfonamide analogues showed that the most potent compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli and B. subtilis, with molecular docking studies indicating strong interactions with the DHPS binding pocket. nih.gov
Additionally, derivatives of trifluoromethylpyridine sulfonamides have been explored as inhibitors of phospholipase A2 (PLA2) , enzymes involved in inflammatory processes. nih.gov Novel N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives have been evaluated as PLA2 inhibitors for potential use in treating pancreatitis. nih.gov
Table 3: Enzyme Inhibition Data for Selected Sulfonamide Derivatives
| Compound/Analog | Target Enzyme | Inhibition Data (Ki/IC50/MIC) | Reference |
| Sulfonamide derivative with triazolyl pyridine moiety | hCA IX | Ki = 11.7 nM | mdpi.com |
| Sulfonamide derivative with triazolyl pyridine moiety | hCA II | Ki = 6.8 nM | mdpi.com |
| FQ5 (a sulfonamide analog) | DHPS (E. coli) | MIC = 16 µg/mL | nih.gov |
| FQ5 (a sulfonamide analog) | DHPS (B. subtilis) | MIC = 16 µg/mL | nih.gov |
| Novel sulfonamide LpPLA2 inhibitor | LpPLA2 | IC50 = 14 nM | nih.gov |
This table presents enzyme inhibition data for various sulfonamide derivatives, illustrating their potential as enzyme inhibitors. Note that these are not the exact target compound but are structurally related.
Receptor Binding Interactions
In addition to enzyme inhibition, trifluoromethylpyridine sulfonamides may exert their effects by binding to specific receptors. The structural features of these compounds, including their size, shape, and electronic properties, determine their affinity and selectivity for different receptor types.
One area of investigation for related compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain perception. nih.gov Analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides with a N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region have been identified as potent TRPV1 antagonists. nih.gov In one study, a 2-thio pyridine derivative in this class showed excellent TRPV1 antagonism with a Ki for capsaicin (B1668287) (CAP) of 0.4 nM. nih.gov These antagonists are thought to bind within the pore region of the TRPV1 channel, blocking the influx of ions. wikipedia.org
Furthermore, sulfonamide derivatives have been explored as ligands for P2X receptors , which are implicated in pain and inflammation. nih.gov A study on sulfonamide-tethered (hetero)aryl ethylidenes found a compound with potent inhibitory activity against the h-P2X7 receptor, with an IC50 value of 1.10 µM. nih.gov
The diverse biological activities reported for trifluoromethylpyridine derivatives suggest that they may interact with a range of other receptors as well, although specific binding data for this compound is not currently available in the public domain.
Table 4: Receptor Binding/Inhibition Data for Selected Analogs
| Compound/Analog | Target Receptor | Binding/Inhibition Data | Reference |
| 2-thio pyridine C-region analog | hTRPV1 | Ki (CAP) = 0.4 nM | nih.gov |
| Sulfonamide tethered (hetero)aryl ethylidene | h-P2X7 | IC50 = 1.10 µM | nih.gov |
This table provides examples of receptor interaction data for analogs of the target compound, highlighting their potential in modulating receptor activity. These are not data for the exact target compound.
Cellular and Subcellular Targets
While direct studies on this compound are limited, the molecular targets can be inferred from research on structurally similar compounds. The pyridine sulfonamide scaffold is a recognized pharmacophore that interacts with a variety of biological targets, primarily enzymes.
The sulfonamide group (-SO₂NH₂) is a key feature, known to act as a potent zinc-binding group, making enzymes that contain zinc in their active site potential targets. A prime example is the carbonic anhydrase (CA) family of enzymes. acs.org Novel pyrrol-2-one derivatives bearing two sulfonamide groups have been synthesized and shown to be significant inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII. acs.org These enzymes are involved in crucial physiological processes like pH regulation and CO₂ balance, and their overexpression is linked to various diseases, including cancer. acs.org
Furthermore, sulfonamide derivatives have demonstrated inhibitory activity against other enzyme classes. Acridine/sulfonamide hybrids have been investigated as inhibitors of Topoisomerase I and II , enzymes critical for DNA replication and transcription, making them valuable targets in cancer therapy. nih.gov The trifluoromethyl-2-pyridyl moiety, present in the HIV protease inhibitor Tipranavir, is crucial for its interaction and binding at the enzyme's active site. mdpi.com This suggests that viral proteases are also a potential class of targets.
The trifluoromethyl (-CF₃) group significantly influences the compound's properties, enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov This group can form multipolar interactions with carbonyl groups within the active sites of proteins, thereby increasing the potency of the molecule. nih.gov Given these characteristics, the potential cellular and subcellular targets for this compound are diverse and include enzymes central to cancer, viral replication, and bacterial survival.
Table 1: Potential Cellular Targets Based on Structural Analogs
| Target Class | Specific Example(s) | Associated Disease(s) | Reference |
|---|---|---|---|
| Metalloenzymes | Carbonic Anhydrases (hCA I, II, IX, XII) | Glaucoma, Cancer | acs.org |
| DNA Modifying Enzymes | Topoisomerase I & II | Cancer | nih.gov |
| Viral Enzymes | HIV Protease | HIV/AIDS | mdpi.com |
| Parasitic Enzymes | Falcipain-2 | Malaria | mdpi.com |
In Silico and In Vitro Correlation Studies
In modern drug discovery, in silico (computational) methods are used to predict the properties of compounds before their synthesis and testing in vitro (in the lab). This approach saves time and resources by prioritizing promising candidates. For pyridine sulfonamide derivatives, these studies are crucial for predicting pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and for modeling interactions with biological targets. acs.orgmdpi.com
In silico tools can generate predictions for key physicochemical properties. For this compound, computational models provide estimates for its behavior in biological systems.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅F₃N₂O₂S | uni.lu |
| Monoisotopic Mass | 226.00238 Da | uni.lu |
| XlogP (Lipophilicity) | 0.6 | uni.lu |
| Hydrogen Bond Donors | 1 (from -SO₂NH₂) | |
| Hydrogen Bond Acceptors | More than the amine analogue |
Molecular docking is a prominent in silico technique used to model the binding of a ligand to the active site of a target protein. Studies on related compounds have successfully used this method. For instance, a library of triazolopyridine sulfonamides was screened virtually against the falcipain-2 enzyme, a target for antimalarial drugs, leading to the identification and subsequent synthesis of active compounds. mdpi.com Similarly, docking studies predicted the binding affinities of acridine/sulfonamide hybrids to topoisomerases, which correlated with their in vitro inhibitory activity. nih.gov In a study on pyrazolo[4,3-c]pyridines, an in silico screening cascade identified potent hits that were then confirmed to bind to the target protein using NMR spectroscopy. acs.org
These computational predictions are then validated through in vitro experiments. For example, compounds identified through docking are tested in enzyme inhibition assays to determine their half-maximal inhibitory concentration (IC₅₀), which measures the compound's potency. The cytotoxicity of these compounds is often assessed against various cancer cell lines to evaluate their potential as anticancer agents. nih.govacs.org The strong correlation between in silico predictions and in vitro results for the broader class of pyridine sulfonamides supports the use of these computational models to guide the development of new therapeutic agents based on the this compound scaffold. nih.govplos.org
Pharmacological Profile and Potential Therapeutic Applications
The structural motifs present in this compound—a trifluoromethyl group attached to a pyridine sulfonamide core—are features of numerous compounds with diverse and potent pharmacological activities. nih.govjst.go.jp This suggests a broad therapeutic potential for this molecule and its derivatives.
Antiviral Activity: The trifluoromethylpyridine scaffold is a key component in several antiviral drugs. The HIV protease inhibitor Tipranavir contains a trifluoromethyl-2-pyridyl moiety that is critical for its binding to the viral enzyme. mdpi.com The 6-(trifluoromethyl)pyridine-2-sulfonamide (B2532325) isomer is a key intermediate in its synthesis. Additionally, derivatives of 2-pyridone containing a trifluoromethyl group, such as Doravirine, are potent non-nucleoside reverse transcriptase inhibitors used in the treatment of AIDS. ossila.com These examples strongly suggest that this compound could serve as a valuable building block for the development of new antiviral agents, particularly against HIV. acs.org
Antimicrobial Activity: Pyridine-based sulfonamides have been shown to possess significant antimicrobial properties. Research has demonstrated that certain derivatives are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with essential metabolic pathways in bacteria. nih.gov
Anticancer Activity: The trifluoromethyl group and the sulfonamide moiety are prevalent in many anticancer agents. The trifluoromethyl group can enhance potency, as seen in drugs like Sorafenib , which is used to treat kidney and liver cancer by targeting multiple kinases in the Raf/Mek/Erk pathway. mdpi.com Sulfonamide derivatives have shown cytotoxicity against various cancer cell lines, and their mechanism often involves the inhibition of key enzymes like carbonic anhydrases or topoisomerases, leading to apoptosis (programmed cell death). acs.orgnih.gov
Other Therapeutic Potential: The versatility of the sulfonamide group extends to many other therapeutic areas. openaccesspub.org Different substitution patterns on the sulfonamide core have led to drugs with anti-inflammatory, antidiabetic, and diuretic properties. openaccesspub.orgresearchgate.net For example, pyrazole (B372694) and pyridine-based sulfonamide derivatives have been evaluated as potential agents for treating diabetes and Alzheimer's disease. researchgate.net
Table 3: Potential Therapeutic Applications and Related Drugs
| Therapeutic Area | Example of Related Drug/Compound Class | Key Structural Moiety | Reference |
|---|---|---|---|
| Antiviral (HIV) | Tipranavir, Doravirine | Trifluoromethyl-pyridyl | mdpi.comossila.com |
| Anticancer | Sorafenib, Selinexor | Trifluoromethyl-phenyl | mdpi.com |
| Antimicrobial | Pyridine-based N-sulfonamides | Pyridine sulfonamide | acs.org |
| Antidiabetic | Pyridine sulfonamide derivatives | Pyridine sulfonamide | researchgate.net |
Given the proven success of its core components in a wide range of approved drugs and clinical candidates, this compound represents a promising scaffold for the discovery and development of novel therapeutics. biosynth.com
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Potency and Selectivity
The core structure of 3-(Trifluoromethyl)pyridine-2-sulfonamide offers a versatile platform for the synthesis of new derivatives with potentially enhanced biological activity. The trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. nbinno.com Future research will likely focus on systematic modifications of the pyridine (B92270) ring and the sulfonamide group to explore the structure-activity relationships (SAR) of novel analogs.
For instance, the synthesis of a series of trifluoromethylpyridine amide derivatives containing various sulfur moieties has demonstrated the potential to yield compounds with significant antibacterial and insecticidal activities. rsc.org By strategically introducing different functional groups at various positions on the pyridine ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets. This could lead to the development of derivatives with not only increased potency but also higher selectivity, thereby reducing off-target effects and potential toxicity.
Interactive Table: Examples of Bioactive Trifluoromethylpyridine Derivatives.
| Derivative Class | Modification | Observed Activity |
| Amides | Addition of various amide functionalities | Antibacterial, Insecticidal rsc.org |
| Piperazine (B1678402) Derivatives | Incorporation of a piperazine ring | Antiviral nih.gov |
| Peptide Derivatives | Coupling with amino acids/peptides | Potential for targeted therapies researchgate.net |
Exploration of New Biological Targets and Therapeutic Areas
While the initial utility of this compound lies in its role as a synthetic intermediate, its structural motifs are present in a range of bioactive molecules. nih.govresearchoutreach.org This suggests that derivatives of this compound could interact with a variety of biological targets, opening up new therapeutic avenues.
Research into pyridine-sulfonamide hybrids has identified potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer. nih.gov Future investigations could explore the potential of this compound derivatives to target other kinases, proteases, or receptors involved in a range of diseases, from oncology to infectious diseases and neurological disorders. The unique physicochemical properties conferred by the trifluoromethyl group could be leveraged to design inhibitors that are both potent and selective for their intended targets. jst.go.jp
Application in Materials Science and Other Non-Biological Fields
The applications of trifluoromethylpyridine derivatives extend beyond the life sciences into the realm of materials science. The presence of the trifluoromethyl group can impart desirable properties to polymers and other materials, such as enhanced thermal stability, solubility in organic solvents, and specific electronic characteristics.
Trifluoromethylpyridine-containing compounds are being explored as building blocks for the synthesis of advanced polymers, liquid crystals, and materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of these materials, making them suitable for various applications in electronics and photonics. Future research in this area could involve the incorporation of this compound or its derivatives into polymer backbones to create novel materials with tailored optical, thermal, and mechanical properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Collaborative Research and Interdisciplinary Approaches
The full potential of this compound can be best realized through collaborative and interdisciplinary research efforts. nih.gov The journey from a basic chemical building block to a clinically approved drug or a high-performance material requires the expertise of scientists from various fields, including synthetic chemistry, medicinal chemistry, pharmacology, computational chemistry, and materials science.
For example, collaborations between synthetic chemists and biologists are crucial for the design and biological evaluation of novel derivatives. nih.gov Similarly, partnerships between materials scientists and chemists can lead to the development of innovative materials with unique properties. The exploration of fluorine chemistry, in particular, often occurs at the multidisciplinary interface of chemistry and biology. nih.gov Such interdisciplinary approaches will be essential to fully exploit the diverse potential of the this compound scaffold and translate fundamental research into tangible applications that benefit society.
Q & A
Basic Research Question
- NMR : NMR is critical for confirming the trifluoromethyl group’s position (δ −60 to −70 ppm). NMR can distinguish sulfonamide NH protons (δ 7.5–8.5 ppm) from aromatic protons .
- X-ray Crystallography : highlights its use in resolving steric effects in phosphazene-sulfonamide hybrids, applicable to confirm substitution patterns in pyridine derivatives .
Advanced Research Question : Discrepancies in reported melting points or spectral data may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) paired with computational modeling (e.g., DFT) can identify dominant conformers .
What biological assays are suitable for evaluating the anti-proliferative activity of this compound derivatives?
Advanced Research Question
Derivatives of this compound have shown potential in oncology. Key methodologies include:
- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or enzyme inhibition (e.g., carbonic anhydrase IX) .
- SAR Analysis : Modify the sulfonamide’s substituents (e.g., aryl groups) to correlate structure with activity, as seen in tipranavir’s design .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Model the sulfonyl chloride intermediate’s electrophilicity at the sulfur center. The electron-withdrawing trifluoromethyl group enhances reactivity toward amines .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize kinetics .
- Contradiction Analysis : If experimental yields conflict with computational predictions, evaluate steric hindrance from the pyridine ring using docking studies .
What analytical strategies address impurities in this compound synthesis?
Advanced Research Question
- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to identify byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed sulfonic acid) .
- Regulatory Standards : Follow USP guidelines for impurity profiling (e.g., limit tests for genotoxic amines) .
- Case Study : details impurity quantification in related sulfonamide drugs using LC-UV at 254 nm, applicable here .
What role does this compound play in materials science, particularly in polymer functionalization?
Advanced Research Question
- Polymer Modification : Incorporate the sulfonamide group into polyamides or polyurethanes to enhance thermal stability. notes similar perfluorinated sulfonamides used in flame-retardant materials .
- Surface Functionalization : Graft onto silica nanoparticles via silane coupling agents for catalytic applications .
How do conflicting reports on the compound’s solubility in polar solvents inform experimental design?
Basic Research Question
- Data Reconciliation : While tipranavir derivatives are water-insoluble, solubility in DMSO or ethanol (>50 mg/mL) is typical. Pre-saturate solvents and use sonication for dissolution .
- Advanced Method : Apply Hansen Solubility Parameters (HSP) to predict compatibility with co-solvents (e.g., PEG-400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
